molecular formula C11H16N2O B3126270 TRANS-3HYDROXYMETHYLNICOTINE CAS No. 33224-02-1

TRANS-3HYDROXYMETHYLNICOTINE

Cat. No.: B3126270
CAS No.: 33224-02-1
M. Wt: 192.26 g/mol
InChI Key: JJGXQIZRJPRSOS-UHFFFAOYSA-N
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Description

TRANS-3HYDROXYMETHYLNICOTINE is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXQIZRJPRSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Trans 3 Hydroxymethylnicotine As a Nicotine Derivative in Scientific Inquiry

Trans-3-hydroxymethylnicotine is a derivative of nicotine (B1678760), a naturally occurring alkaloid found predominantly in the tobacco plant. mdpi.com Structurally, it is an analog of nicotine, meaning it shares a similar core structure but with a specific modification. This modification involves the introduction of a hydroxymethyl group (-CH2OH) at the 3' position of the pyrrolidine (B122466) ring of the nicotine molecule. The "trans" designation in its name specifies the stereochemistry at this position, indicating that the hydroxymethyl group and the pyridine (B92270) ring are on opposite sides of the pyrrolidine ring.

In scientific research, synthetic nicotine derivatives like trans-3-hydroxymethylnicotine are valuable tools. Modifying the nicotine structure allows researchers to investigate how specific chemical groups influence the molecule's properties and interactions. The addition of the hydroxymethyl group alters the electronic and steric characteristics of the molecule compared to nicotine. vulcanchem.com

This derivative is often utilized in its hemisuccinate form, which can be further modified to create reagents for immunoassays. For instance, rac-trans-3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is used to create immunogens for producing antibodies against nicotine. scbt.com This application is crucial for developing tools to study nicotine's presence and effects.

Table 1: Chemical and Physical Properties of trans-3-hydroxymethylnicotine Derivatives This table contains interactive elements. Click on the headers to sort the data.

PropertyValueSource
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
CAS Number1207282-59-4 chemsrc.com
Molecular FormulaC15H20N2O chemsrc.com
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester
CAS Number1207282-60-7 nih.gov
Molecular FormulaC19H23N3O6 nih.gov
Molecular Weight389.4 g/mol nih.gov

Historical Perspectives on the Investigation of Nicotine Metabolites and Analogs

The study of nicotine's fate in the body has a long history, driven by the need to understand its pharmacology and toxicology. Research into nicotine (B1678760) metabolism has revealed a complex network of enzymatic transformations that produce a variety of metabolites. researchgate.net The primary pathway for nicotine metabolism in humans involves the enzyme cytochrome P450 2A6 (CYP2A6), which converts nicotine to cotinine (B1669453). mdpi.com

Cotinine itself is further metabolized, with one of the major products being trans-3'-hydroxycotinine. mdpi.com The investigation of such metabolites is crucial as they can serve as biomarkers for nicotine exposure and metabolism rates. caymanchem.com For example, the ratio of trans-3'-hydroxycotinine to cotinine is used as a biomarker for CYP2A6 activity. caymanchem.com

The synthesis of nicotine analogs, such as trans-3-hydroxymethylnicotine, is a parallel field of study. By creating and testing these synthetic derivatives, researchers can probe the structural requirements for interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary targets of nicotine in the brain. escholarship.org This research has been instrumental in understanding the mechanisms of nicotine addiction and in the development of potential therapeutic interventions. The synthesis of specific metabolites, like (3'R,5'S)-trans-3'-hydroxycotinine, has been a significant achievement, allowing for more detailed study of their biological roles. nih.gov

Significance of Trans 3 Hydroxymethylnicotine in Fundamental Chemical Biology Studies

Established Synthetic Pathways for TRANS-3-HYDROXYMETHYLNICOTINE Production

The synthesis of trans-3-hydroxymethylnicotine has been a subject of considerable research, leading to the establishment of reliable production methods. These methods often focus on achieving high regioselectivity and controlling stereochemistry to yield the desired isomer.

Regioselective Synthesis Strategies

Regioselective synthesis ensures that chemical modifications occur at a specific position on a molecule. In the context of trans-3-hydroxymethylnicotine, this involves the selective introduction of a hydroxymethyl group at the 3'-position of the nicotine molecule.

One established method involves the reduction of an ester group at the 3'-position of a nicotine derivative. For example, 1-methyl-5-oxo-2-pyridin-3-yl-pyrrolidine-3-carboxylic acid methyl ester can be reduced using a powerful reducing agent like lithium aluminum hydride to yield the racemic trans-4-nicotine methylene (B1212753) alcohol. google.com Another approach starts with the condensation of nicotinic acid esters and succinic acid diesters to form a key intermediate, which is then further processed to introduce the desired functionality. google.com

The choice of reagents and reaction conditions is critical for achieving high regioselectivity. For instance, the use of specific catalysts can direct the reaction to the desired position, preventing the formation of unwanted side products. organic-chemistry.orgmdpi.com The functionalization of the pyrene (B120774) K-region has been shown to allow for regioselective substitution, a principle that can be applied to other heterocyclic systems. nsf.gov

Stereochemical Considerations in Synthetic Routes

The "trans-" designation in trans-3-hydroxymethylnicotine refers to the stereochemistry at the chiral centers of the molecule. Controlling this aspect of the synthesis is crucial, as different stereoisomers can have vastly different biological activities. fiveable.menumberanalytics.com

One method to achieve stereochemical control is through the use of chiral auxiliaries. numberanalytics.com These are chiral molecules that are temporarily attached to the starting material to guide the reaction towards the formation of a specific stereoisomer. After the reaction, the auxiliary is removed, leaving the desired product with high enantiomeric purity.

Another strategy involves stereoselective reactions, where the inherent chirality of the starting material or the use of a chiral catalyst directs the formation of one stereoisomer over another. numberanalytics.com For example, in the synthesis of (S)-Nicotine, an enantioselective approach can be employed to produce the naturally occurring isomer. bris.ac.uk Similarly, the synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine, demonstrates highly stereoselective metabolic formation in humans. nih.gov The choice of catalyst can even reverse the stereochemical outcome of a reaction, highlighting the fine control that can be exerted over the three-dimensional structure of the final product. nih.gov

Synthesis of TRANS-3-HYDROXYMETHYLNICOTINE as a Precursor in Complex Chemical Architectures

Trans-3-hydroxymethylnicotine serves as a valuable building block for the synthesis of more complex molecules, particularly those used in the development of immunotherapies.

Formation of O-Succinyl-3'-Hydroxymethyl-Nicotine

A key derivative of trans-3-hydroxymethylnicotine is O-succinyl-3'-hydroxymethyl-nicotine. This compound is synthesized by reacting trans-3'-hydroxymethylnicotine with succinic anhydride (B1165640). google.com This reaction introduces a succinyl linker to the hydroxymethyl group, which is a crucial step for further functionalization.

The resulting O-succinyl-3'-hydroxymethyl-nicotine possesses a carboxylic acid group that can be activated for coupling to other molecules. google.com This makes it a versatile intermediate in the creation of larger, more complex chemical structures.

Integration into Hapten Structures for Immunoconjugate Development

Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. wikipedia.org Trans-3-hydroxymethylnicotine and its derivatives are frequently used as haptens in the development of vaccines and immunotherapies, particularly for nicotine addiction. google.comnih.gov

The succinylated derivative, O-succinyl-3'-hydroxymethyl-nicotine, is often used to create these immunoconjugates. google.comgoogle.com The carboxylic acid group of the succinyl linker can be activated, for example with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) and N-hydroxysuccinimide (NHS), to form an active ester. google.com This active ester can then react with amine groups on a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form a stable amide bond. google.comnih.govnih.gov This process results in a hapten-carrier conjugate that can be used to generate an immune response against the hapten. google.comnih.gov

The density of the hapten on the carrier protein can influence the immunogenicity of the resulting conjugate. nih.gov Therefore, the ability to control the coupling reaction is an important aspect of developing effective immunoconjugates.

Exploration of Novel Synthetic Methodologies for TRANS-3-HYDROXYMETHYLNICOTINE Analog Generation

The development of novel synthetic methodologies is an ongoing area of research aimed at creating new analogs of trans-3-hydroxymethylnicotine with potentially improved properties. These new methods may offer more efficient routes, higher yields, or the ability to introduce a wider variety of functional groups.

Pathways of Nicotine Metabolism Leading to Hydroxylated Derivatives

The metabolism of nicotine is a complex process primarily occurring in the liver, leading to a variety of metabolites. The initial and most significant metabolic pathway involves the hydroxylation of the pyrrolidine (B122466) ring of the nicotine molecule.

One of the primary pathways is the 5'-hydroxylation of nicotine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6. nih.gov This hydroxylation results in the formation of an unstable intermediate, 5'-hydroxynicotine, which is in equilibrium with the nicotine-Δ1'(5')-iminium ion. nih.gov This intermediate is then further oxidized by a cytoplasmic aldehyde oxidase to form cotinine (B1669453), the major metabolite of nicotine. nih.gov Cotinine itself can undergo further hydroxylation to form trans-3'-hydroxycotinine, another significant metabolite found in smokers. nih.gov

Another, albeit less prominent, metabolic pathway for nicotine is 2'-hydroxylation, which also results in hydroxylated derivatives. This pathway is also mediated by cytochrome P450 enzymes and leads to the formation of 2'-hydroxynicotine. nih.gov

Given these established pathways, it is plausible that trans-3-hydroxymethylnicotine, if present in the body, would be recognized by the same enzymatic systems that metabolize nicotine. The presence of a hydroxyl group on the pyrrolidine ring at the 3' position makes it a substrate for further metabolic reactions, potentially including additional hydroxylation or conjugation reactions.

Table 1: Major Metabolic Pathways of Nicotine Leading to Hydroxylated Derivatives

Metabolic Pathway Initial Intermediate Key Enzyme(s) Major Resulting Metabolite(s)
5'-Hydroxylation 5'-Hydroxynicotine CYP2A6, Aldehyde Oxidase Cotinine, trans-3'-hydroxycotinine
2'-Hydroxylation 2'-Hydroxynicotine Cytochrome P450 enzymes 2'-Hydroxynicotine and subsequent products
Hypothetical Metabolism of trans-3-hydroxymethylnicotine - Likely CYP2A6 and other CYPs, UGTs Potential for further oxidation or glucuronidation

Enzymatic Systems Implicated in the Formation or Further Transformation of TRANS-3-HYDROXYMETHYLNICOTINE

The biotransformation of xenobiotics like nicotine and its analogs is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP).

Cytochrome P450 (CYP) System: The most crucial enzyme in nicotine metabolism is CYP2A6, which is responsible for the majority of its hepatic clearance. oaepublish.com This enzyme exhibits a high degree of genetic polymorphism, leading to significant inter-individual variations in the rate of nicotine metabolism. mdpi.com It is highly probable that CYP2A6 would also be the primary enzyme responsible for any oxidative metabolism of trans-3-hydroxymethylnicotine, given its role in metabolizing compounds with a similar pyridine-pyrrolidine structure. Other CYP enzymes, such as CYP2B6 and CYP2D6, also contribute to nicotine metabolism to a lesser extent and could potentially be involved in the transformation of trans-3-hydroxymethylnicotine. mdpi.com

Flavin-Containing Monooxygenase (FMO) System: The FMO system, particularly FMO3, is responsible for the N-oxidation of nicotine to form nicotine N'-oxide. nih.gov While this is a minor pathway for nicotine itself, the nitrogen atoms in the pyrrolidine and pyridine (B92270) rings of trans-3-hydroxymethylnicotine could also be potential sites for FMO-catalyzed oxidation.

Uridine Diphosphate-Glucuronosyltransferases (UGTs): UGTs are phase II metabolic enzymes that conjugate glucuronic acid to various substrates, increasing their water solubility and facilitating their excretion. Nicotine and its metabolites, including cotinine and trans-3'-hydroxycotinine, are known to undergo glucuronidation. nih.govnih.gov The hydroxyl group of trans-3-hydroxymethylnicotine would be a prime target for glucuronidation by UGTs, representing a likely pathway for its detoxification and elimination.

Table 2: Enzymatic Systems Potentially Involved in the Metabolism of trans-3-hydroxymethylnicotine

Enzyme System Specific Enzyme(s) (Example) Potential Role in trans-3-hydroxymethylnicotine Metabolism
Cytochrome P450 CYP2A6, CYP2B6, CYP2D6 Oxidative metabolism, potentially at the pyrrolidine or pyridine ring.
Flavin-Containing Monooxygenase FMO3 N-oxidation of the nitrogen atoms.
Uridine Diphosphate-Glucuronosyltransferase Various UGTs Glucuronide conjugation at the hydroxyl group.

Comparative Metabolic Studies of Nicotine Analogs and TRANS-3-HYDROXYMETHYLNICOTINE

Direct comparative metabolic studies involving trans-3-hydroxymethylnicotine are scarce. However, by comparing its structure to other well-studied nicotine analogs, we can infer its likely metabolic behavior.

Comparison with Cotinine and trans-3'-hydroxycotinine: Cotinine, the primary metabolite of nicotine, is structurally similar to trans-3-hydroxymethylnicotine, with the key difference being a ketone group at the 5' position of the pyrrolidine ring instead of the hydroxymethyl group at the 3' position. Cotinine is further metabolized to trans-3'-hydroxycotinine, which is a major urinary metabolite in smokers. nih.gov The formation of trans-3'-hydroxycotinine demonstrates the propensity of the pyrrolidine ring to undergo hydroxylation. This supports the hypothesis that trans-3-hydroxymethylnicotine would also be a substrate for further metabolic transformations.

Comparison with other Pyrrolidine-Modified Nicotine Analogs: Research into nicotine analogs often involves modifications to the pyrrolidine ring to alter the compound's binding affinity to nicotinic acetylcholine (B1216132) receptors or to modulate its metabolic stability. acs.org For instance, the introduction of different functional groups can influence the rate and pathway of metabolism by CYP2A6. Analogs with modifications that sterically hinder the approach of the enzyme to the 5' position can slow down the rate of metabolism. oaepublish.com The hydroxymethyl group at the 3' position of trans-3-hydroxymethylnicotine could potentially influence its interaction with the active site of CYP2A6, possibly leading to a different metabolic profile compared to nicotine.

In bacterial systems, the degradation of nicotine can proceed through different pathways that involve hydroxylation of the pyridine ring and dehydrogenation of the pyrrolidine ring. nih.gov While mammalian and bacterial metabolism differ significantly, these studies highlight the chemical susceptibility of the nicotine scaffold to various enzymatic modifications.

The study of nicotine analogs, including those with functionalized pyrrolidine rings, is an active area of research for developing new therapeutic agents and understanding the structure-activity relationships of nicotine metabolism. acs.orgvulcanchem.com

Table 3: Comparison of Structural Features and Known Metabolic Fates of Nicotine Analogs

Compound Key Structural Feature Primary Metabolic Enzyme(s) Major Known Metabolic Reaction(s)
Nicotine Unsubstituted Pyrrolidine Ring CYP2A6 5'-Hydroxylation to Cotinine
Cotinine Ketone at 5' position CYP2A6 3'-Hydroxylation
trans-3'-hydroxycotinine Hydroxyl at 3' and Ketone at 5' UGTs Glucuronidation
trans-3-hydroxymethylnicotine Hydroxymethyl at 3' position Inferred: CYP2A6, UGTs Inferred: Oxidation, Glucuronidation

Immunological Research Applications of Trans 3hydroxymethylnicotine

Design and Synthesis of TRANS-3-HYDROXYMETHYLNICOTINE-Based Haptens

To induce an immune response against the small, non-immunogenic nicotine (B1678760) molecule, it must be chemically linked to a larger carrier molecule. nih.gov This process involves the design and synthesis of a hapten, a modified version of the nicotine molecule that can be conjugated to the carrier. TRANS-3-HYDROXYMETHYLNICOTINE is a frequently utilized nicotine derivative for this purpose. google.comgoogle.com

Linker Chemistry and Conjugation Strategies

The connection between the hapten and the carrier protein is facilitated by a linker, a chemical bridge that influences the presentation of the hapten to the immune system. The properties of the linker, such as its length, rigidity, and polarity, can significantly impact the immunogenicity of the resulting conjugate. binasss.sa.cr

One common strategy involves modifying TRANS-3-HYDROXYMETHYLNICOTINE to introduce a reactive functional group. For instance, it can be reacted with succinic anhydride (B1165640) to form O-succinyl-3'-hydroxymethyl-nicotine, which provides a terminal carboxyl group. google.com This carboxyl group can then be activated, for example with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDAC), to facilitate covalent bonding to amine groups on the carrier protein. google.com Another approach is the synthesis of rac-trans 3′-hydroxymethylnicotine hemisuccinate, which also possesses a carboxyl sidearm for conjugation. nih.govtandfonline.com

Researchers have also explored different linker compositions to optimize the immune response. For example, the use of a polyglycine linker has been shown to enhance antibody affinity and concentration. acs.org The choice of linker chemistry is a critical aspect of hapten design, as it can affect the stability and exposure of the hapten, thereby influencing the quality and quantity of the antibodies produced. binasss.sa.cr

Carrier Protein Selection for Immunogenicity Modulation

The carrier protein provides the necessary molecular size and complexity to make the hapten immunogenic. abyntek.comgbiosciences.com A variety of carrier proteins have been utilized in conjunction with TRANS-3-HYDROXYMETHYLNICOTINE-based haptens to modulate the immune response.

Commonly used carrier proteins include:

Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein widely used in the production of antibodies. abyntek.comthermofisher.com

Bovine Serum Albumin (BSA): A smaller, highly soluble, and immunogenic protein. gbiosciences.comthermofisher.com It is often used in immunoassays for screening antibodies. abyntek.com

Tetanus Toxoid (TT): A detoxified bacterial toxin that is a potent immunogen. nih.govgoogle.com

Diphtheria Toxoid (DT): Another detoxified bacterial toxin used as a carrier. plos.org

The choice of carrier protein is crucial as it can influence the magnitude and type of immune response. plos.org Larger and more genetically distinct carrier proteins from the host animal tend to elicit a stronger immune response. gbiosciences.com For instance, studies have compared the immunogenicity of MUC1 conjugated to either KLH or Duck Hepatitis B core antigen (DHBcAg), with DHBcAg demonstrating excellent carrier properties. nih.gov The density of the hapten on the carrier protein is another critical factor, with higher hapten density generally leading to a better immune response. plos.org

Table 1: Carrier Proteins Used with TRANS-3-HYDROXYMETHYLNICOTINE-Based Haptens

Carrier ProteinKey CharacteristicsReferences
Keyhole Limpet Hemocyanin (KLH)Large, highly immunogenic, widely used. abyntek.comthermofisher.com
Bovine Serum Albumin (BSA)Smaller, soluble, immunogenic, often used for screening. abyntek.comgbiosciences.comthermofisher.com
Tetanus Toxoid (TT)Potent immunogen derived from a bacterial toxin. nih.govgoogle.com
Diphtheria Toxoid (DT)Detoxified bacterial toxin used as a carrier. plos.org

Preclinical Immunization Studies Utilizing TRANS-3-HYDROXYMETHYLNICOTINE Conjugates

Preclinical studies in animal models are essential for evaluating the efficacy of vaccine candidates. Conjugates of TRANS-3-HYDROXYMETHYLNICOTINE with various carrier proteins have been used in immunization studies to assess their ability to generate an anti-nicotine immune response.

Antibody Generation and Specificity Characterization

Immunization with TRANS-3-HYDROXYMETHYLNICOTINE conjugates has been shown to successfully generate anti-nicotine antibodies in animal models such as mice and rabbits. nih.govmdpi.com The resulting antibodies are then characterized for their titer (concentration), affinity (binding strength), and specificity.

Specificity is a crucial parameter, as the antibodies should ideally bind to nicotine with high affinity but show minimal cross-reactivity with its major metabolites, such as cotinine (B1669453) and nornicotine, or with endogenous molecules. nih.gov Competitive ELISA and radioimmunoassays are common methods used to determine the specificity and affinity of the generated antibodies. nih.gov Studies have demonstrated that antibodies raised against TRANS-3-HYDROXYMETHYLNICOTINE-based haptens can exhibit high specificity for nicotine. nih.gov

Methodological Considerations in Immunogenicity Assessment

The assessment of immunogenicity involves several methodological considerations. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard technique used to measure antibody titers in the serum of immunized animals. nih.govgoogle.com In this assay, plates are often coated with a nicotine-hapten conjugate, such as one using BSA as the carrier, to capture the anti-nicotine antibodies from the serum samples. google.com

It is important to note that the traditional ELISA methodology may not fully represent the true immune response, as the interaction of antibodies with a solid-supported hapten-protein conjugate can differ from their interaction with the soluble hapten in the body. acs.org Therefore, functional assays that measure the ability of the antibodies to bind to nicotine in solution are also critical. plos.org These can include equilibrium dialysis methods to determine the nicotine-binding capacity of the antibodies in plasma. plos.org

Development of Anti-Nicotine Antibodies as Research Tools

Beyond their application in vaccine development, antibodies generated using TRANS-3-HYDROXYMETHYLNICOTINE-based haptens serve as valuable research tools. These monoclonal or polyclonal antibodies are instrumental in various research applications. google.comescholarship.org

For instance, they are used in the development of immunoassays to quantify nicotine levels in biological samples, which is essential for pharmacokinetic studies and for monitoring nicotine exposure. mdpi.comnih.gov Furthermore, these antibodies can be used to investigate the distribution of nicotine in the body and to study the mechanisms by which anti-nicotine immunotherapies exert their effects. nih.gov The ability to produce high-affinity, specific anti-nicotine antibodies is fundamental to advancing our understanding of nicotine addiction and developing effective countermeasures.

Contributions to the Understanding of Immunological Responses to Nicotine Derivatives

The chemical compound trans-3-hydroxymethylnicotine has played a pivotal role in advancing our understanding of the immunological responses to nicotine and its derivatives. Its primary application in this field has been as a crucial precursor for the synthesis of nicotine haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This strategy has been central to the development of anti-nicotine vaccines, a therapeutic approach aimed at treating tobacco addiction.

The core principle behind using trans-3-hydroxymethylnicotine-derived haptens is to stimulate the immune system to produce antibodies that can specifically recognize and bind to nicotine. nih.govbinasss.sa.cr By doing so, these antibodies can sequester nicotine in the bloodstream, preventing it from crossing the blood-brain barrier and reaching its receptors in the central nervous system. binasss.sa.crnih.gov This action is intended to blunt the rewarding effects of nicotine, thereby aiding in smoking cessation. nih.gov

Research utilizing haptens derived from trans-3-hydroxymethylnicotine has provided significant insights into how the immune system can be manipulated to target small drug molecules. These studies have been instrumental in defining the parameters necessary for a successful immunological response against nicotine derivatives.

Detailed Research Findings

One of the most notable applications of a trans-3-hydroxymethylnicotine derivative is in the anti-nicotine vaccine known as NicQb. binasss.sa.crnih.gov In this vaccine, a hapten derived from 3'-hydroxymethyl-nicotine is conjugated to a virus-like particle (VLP) from the bacteriophage Qβ. binasss.sa.crnih.gov Preclinical studies in mice demonstrated that this vaccine, NicQb, induced strong antibody responses. nih.gov Specifically, vaccinated mice showed high levels of nicotine-specific IgG titers. jscimedcentral.comjscimedcentral.com The functional consequence of this antibody response was a significant reduction in the amount of nicotine reaching the brain after an intravenous challenge. nih.gov

Further research has explored the use of different adjuvants to enhance the immunogenicity of vaccines using trans-3-hydroxymethylnicotine-derived haptens. For instance, the addition of Alum as an adjuvant to the NicQb vaccine was found to increase the resulting antibody titers in mice by approximately six-fold. jscimedcentral.comjscimedcentral.com This finding underscores the importance of the complete vaccine formulation in driving a robust immune response.

Another significant hapten derived from trans-3-hydroxymethylnicotine is known as AM1. google.comnih.gov This hapten has been conjugated to various carrier proteins, including tetanus toxin (TT), to create anti-nicotine vaccines. nih.gov Research with an AM1-tetanus toxin conjugate has shown that it can elicit a significant anti-nicotine antibody response. nih.gov

The immunological response to these vaccines is primarily characterized by the production of nicotine-specific antibodies. In a phase I clinical study of NicQb, all volunteers who received the vaccine developed nicotine-specific IgM antibodies by day 7 and nicotine-specific IgG antibodies by day 14. nih.gov The antibody levels could be further increased with a second injection. nih.gov

The data from these studies contribute to a broader understanding of how to design effective immunotherapies against small molecules like nicotine. They highlight the critical role of hapten design, the choice of carrier protein, and the use of adjuvants in eliciting a potent and functional antibody response.

Interactive Data Tables

Below are data tables summarizing key findings from immunological research involving vaccines that utilize haptens derived from trans-3-hydroxymethylnicotine.

Table 1: Preclinical Immunogenicity of NicQb Vaccine in Mice

ParameterFindingSource(s)
Antibody Response High levels of nicotine-specific IgG titers were induced after immunization. jscimedcentral.comjscimedcentral.com
Effect of Booster A second immunization on day 14 increased antibody titers, with maximum levels reached around day 21. jscimedcentral.comjscimedcentral.com
Antibody Half-life Anti-nicotine antibody levels declined with a half-life of approximately 60 days. jscimedcentral.comjscimedcentral.com
Effect of Alum Adjuvant Addition of Alum increased antibody titers approximately 6-fold. jscimedcentral.comjscimedcentral.com
Brain Nicotine Levels Vaccinated mice exhibited strongly reduced nicotine levels in the brain following a nicotine challenge. nih.gov

Table 2: Phase I Clinical Trial Data for NicQb Vaccine in Humans

ParameterFindingSource(s)
IgM Response All vaccinated volunteers showed nicotine-specific IgM antibodies by day 7. nih.gov
IgG Response All vaccinated volunteers showed nicotine-specific IgG antibodies by day 14. nih.gov
Booster Effect Antibody levels could be boosted by a second injection. nih.gov
Adjuvant Effect The addition of Alum as an adjuvant enhanced the antibody response. nih.gov
Antibody Affinity The induced antibodies demonstrated a high affinity for nicotine. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies of Trans 3hydroxymethylnicotine

Investigating Stereoisomeric Influences on Biological or Immunological Activity

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This stereochemistry can significantly influence a compound's interaction with biological targets, such as receptors and enzymes, which are themselves chiral and often exhibit a high degree of stereoselectivity. vulcanchem.com

For trans-3-hydroxymethylnicotine, the specific spatial arrangement of its atoms is expected to be a critical determinant of its biological or immunological activity. Biological systems are highly sensitive to stereochemistry; for example, nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary targets for nicotine (B1678760) and its analogs, are known to have stereoselective binding properties. vulcanchem.com Therefore, different stereoisomers of trans-3-hydroxymethylnicotine would likely exhibit varied affinities and efficacies at these receptors.

The bioactivity of compounds can be profoundly dependent on their stereoisomer composition. nih.gov For instance, studies on other natural products like astaxanthin (B1665798) have shown that different stereoisomers possess distinct biological and antioxidant activities, which is attributed to how they orient themselves within cell membranes and interact with targets like mitochondria. nih.gov Similarly, the immunological response to a compound can be stereoisomer-dependent, as immune cells and their receptors will interact differently with molecules of varying three-dimensional shapes. While specific immunological data for trans-3-hydroxymethylnicotine isomers is not extensively detailed, the principle of stereoselective recognition by biological macromolecules remains a key consideration.

Functional Group Modifications and their Impact on Compound Interactions

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. reachemchemicals.comebsco.com Modifying these groups is a cornerstone of medicinal chemistry, used to fine-tune a compound's electronic, solubility, and steric characteristics. ashp.org The addition or alteration of a functional group can change how a molecule interacts with its biological target, affect its absorption, and influence its metabolic stability. ashp.orgnih.gov

In trans-3-hydroxymethylnicotine, the key functional groups are the pyridine (B92270) ring, the N-methylpyrrolidine ring, and the hydroxymethyl group (-CH2OH) attached to the pyrrolidine (B122466) ring. The hydroxymethyl group is particularly significant. As a polar group containing oxygen, it can participate in hydrogen bonding, which can increase water solubility and allow for specific interactions with biological targets. ashp.org

A direct comparison can be made with an analog, rac-trans 3'-Thiomethyl Nicotine, where the hydroxymethyl group is replaced by a thiomethyl group (-CH2SH). vulcanchem.com This single modification from an oxygen to a sulfur atom alters the molecule's properties significantly. The thiomethyl group changes the electronic distribution and steric bulk of the pyrrolidine ring, which in turn is likely to affect receptor binding and biological activity. vulcanchem.com Furthermore, the thiol group offers a reactive site that can be used for further chemical derivatization in research settings. vulcanchem.com

Functional GroupCompound ExampleKey PropertiesPotential Impact on Interactions
Hydroxymethyl (-CH2OH)trans-3-HydroxymethylnicotinePolar, Hydrogen Bond Donor/AcceptorEnhances water solubility; forms hydrogen bonds with receptor sites. ashp.org
Thiomethyl (-CH2SH)trans-3-ThiomethylnicotineLess Polar than -OH, Different Steric ProfileAlters electronic distribution and steric properties, potentially changing receptor affinity and selectivity. vulcanchem.com
Carboxylic Acid (-COOH)Hypothetical AnalogAcidic, Can be IonizedIntroduces a negative charge at physiological pH, significantly altering solubility and ionic interactions. ashp.org

Computational Approaches in Predicting Structure-Activity Relationships

Computational methods are now integral to drug discovery and are frequently used to predict the biological activity of compounds based on their chemical structure. oncodesign-services.com These in silico techniques, often grouped under the term computer-aided drug design (CADD), provide a theoretical framework for understanding and predicting SAR, thus prioritizing compounds for synthesis and testing. mdpi.comddg-pharmfac.net

One of the most established methods is the Quantitative Structure-Activity Relationship (QSAR) model. nih.gov QSAR is a mathematical approach that relates the quantitative chemical and physical properties (descriptors) of a series of compounds to their biological activities. mdpi.comddg-pharmfac.net These descriptors can quantify properties like hydrophobicity, electronic effects, and steric bulk. oncodesign-services.com By developing a statistical model, QSAR can predict the activity of new, unsynthesized molecules. mdpi.com

Other key computational techniques include:

Molecular Modeling : This involves creating and simulating three-dimensional models of molecules to understand how they might interact with their biological targets. oncodesign-services.com

Molecular Docking : This method predicts the preferred orientation of a molecule (a ligand) when bound to a receptor to form a stable complex. nih.gov It helps in understanding the binding mode and estimating the strength of the interaction.

Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a molecule to exert its biological effect. mdpi.comddg-pharmfac.net

Molecular Dynamics (MD) Simulations : MD simulations allow researchers to study the movement of atoms and molecules over time, providing insight into the dynamic stability of a ligand-receptor complex. nih.gov

Computational MethodPrimary FunctionInformation Gained for TRANS-3-HYDROXYMETHYLNICOTINE
QSARDevelops mathematical models to predict activity from structure. nih.govmdpi.comPredicts the potential biological activity of novel analogs based on their physicochemical properties.
Molecular DockingPredicts the binding orientation of a molecule to a target. nih.govElucidates how the compound fits into the binding pocket of a specific nAChR subtype.
Pharmacophore ModelingIdentifies key structural features required for activity. mdpi.comDefines the essential 3D arrangement of atoms in the compound necessary for receptor interaction.
MD SimulationsSimulates the dynamic movements of the molecule and its target. nih.govAssesses the stability of the compound's interaction with a receptor over time.

Rational Design of TRANS-3-HYDROXYMETHYLNICOTINE Analogs for Specific Research Purposes

Rational design is a methodical approach to creating new molecules with specific, predetermined properties, moving beyond trial-and-error. This process relies heavily on a detailed understanding of the target's three-dimensional structure and the mechanism by which the molecule interacts with it. The goal is to design novel compounds, or analogs, that have improved characteristics, such as enhanced potency, greater selectivity for a specific biological target, or better stability. mdpi.commdpi.com

The rational design of analogs of trans-3-hydroxymethylnicotine for specific research purposes would follow a structured process:

Target Identification and Structural Understanding : The first step is to have a high-resolution 3D structure of the biological target, for example, a specific subtype of the nicotinic acetylcholine receptor. Techniques like X-ray crystallography or cryo-electron microscopy provide this crucial structural data.

Computational Modeling : Using the computational tools described previously (docking, MD simulations), researchers can model how trans-3-hydroxymethylnicotine binds to its target. This reveals key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for its activity.

Hypothesis-Driven Modification : Based on the model, scientists can propose specific modifications to the molecule's structure. For example, to increase selectivity for one receptor subtype over another, one might design an analog with a functional group that can form a unique interaction with a specific amino acid present only in the desired target's binding site. This is a key strategy in designing selective small molecule probes for research. purdue.edu

Synthesis and Biological Evaluation : The designed analogs are then synthesized in the laboratory and tested experimentally to determine if they have the desired properties. mdpi.com This iterative cycle of design, synthesis, and testing is central to optimizing lead compounds.

For trans-3-hydroxymethylnicotine, rational design could be employed to create analogs for various research applications, such as developing highly selective ligands to probe the function of individual nAChR subtypes or creating derivatives with fluorescent tags to visualize receptor localization within cells.

Advanced Analytical Methodologies for Trans 3hydroxymethylnicotine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation and purification of chemical compounds. In the context of trans-3-hydroxymethylnicotine research, chromatographic methods are essential for isolating the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for evaluating the purity of nicotine (B1678760) derivatives. vulcanchem.comgoogle.com For instance, the purity of related compounds is often specified to be greater than 95% as determined by HPLC. vulcanchem.com In the synthesis of haptens from trans-3-hydroxymethylnicotine, HPLC is used as an in-process control to monitor the reaction's progress and to assess the purity of the final product. google.com

Thin-Layer Chromatography (TLC) offers a simpler, more rapid method for purity assessment. For racemic trans-3'-hydroxymethylnicotine, specific TLC conditions have been documented. lgcstandards.com

Table 1: Chromatographic Conditions for Related Nicotine Derivatives

Parameter High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC)
Stationary Phase C18 or similar reversed-phase columns Silica Gel (SiO₂) lgcstandards.com
Mobile Phase Acetonitrile/water or methanol/buffer mixtures Dichloromethane lgcstandards.com
Detection UV, MS vulcanchem.com Not specified
Application Purity assessment (>95%), in-process control vulcanchem.comgoogle.com Purity assessment lgcstandards.com

This table presents typical chromatographic conditions used for the analysis of nicotine derivatives, including trans-3-hydroxymethylnicotine.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of trans-3-hydroxymethylnicotine. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is utilized to confirm the structure and determine the purity of trans-3-hydroxymethylnicotine derivatives. google.com Purity levels of over 90% have been verified using this method. google.com

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides highly sensitive detection and structural information based on the mass-to-charge ratio of the molecule and its fragments. vulcanchem.com This technique is particularly valuable for identifying and characterizing nicotine metabolites in various samples. vulcanchem.com

Table 2: Spectroscopic Data for Characterization

Technique Application Key Findings
¹H NMR Structural confirmation and purity assessment google.com Confirms the presence of specific protons and their chemical environment, purity >90% google.com
LC-MS/MS High-sensitivity detection and structural analysis vulcanchem.com Provides molecular weight and fragmentation patterns for identification vulcanchem.com

This table summarizes the application of key spectroscopic methods in the study of trans-3-hydroxymethylnicotine.

Quantitative Analysis Approaches in Research Matrices

Accurate quantification of trans-3-hydroxymethylnicotine in research matrices, such as biological fluids or reaction mixtures, is critical for many studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique for this purpose due to its high sensitivity and selectivity. vulcanchem.com

The analysis of nicotine and its metabolites in biological samples often involves sample preparation, which may include extraction procedures, followed by chromatographic separation and detection by MS or other detectors. vulcanchem.com The use of LC-MS/MS allows for the detection of very low concentrations of the analyte, which is essential for pharmacokinetic and metabolic studies.

Method Validation for Research Applications

To ensure the reliability of research data, the analytical methods used must be properly validated. europa.eu Method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. europa.eu Key parameters for validation include specificity, linearity, accuracy, precision, and the limits of detection and quantification. unodc.orgeuropa.eu

Specificity and Selectivity : This ensures that the method can accurately measure the analyte without interference from other components in the sample matrix, such as impurities or other metabolites. nih.gov

Linearity : This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. woah.org

Accuracy : Assessed as the percent recovery of a known amount of analyte added to a sample, accuracy measures the closeness of the experimental value to the true value. europa.eu For nonclinical dose formulation analysis, accuracy values of 100 ± 10% for solutions and 100 ± 15% for suspensions are generally considered acceptable. nih.gov

Precision : This refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and includes repeatability (intra-run precision) and intermediate precision (inter-run precision). woah.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, often defined by a signal-to-noise ratio of at least 3:1. unodc.org The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. woah.org

Table 3: Key Parameters for Analytical Method Validation

Validation Parameter Description Common Acceptance Criteria
Specificity Ability to assess the analyte in the presence of interfering substances. nih.gov No significant interference at the retention time of the analyte.
Linearity Proportionality of the signal to the analyte concentration. woah.org Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of the measured value to the true value. europa.eu 85-115% recovery for low concentrations, 90-110% for high concentrations. nih.govwoah.org
Precision Agreement between repeated measurements. woah.org Coefficient of Variation (%CV) ≤ 15%.
Limit of Detection (LOD) Lowest detectable analyte concentration. unodc.org Signal-to-noise ratio ≥ 3:1. unodc.org
Limit of Quantitation (LOQ) Lowest quantifiable analyte concentration. woah.org Analyte response is reliably quantifiable with acceptable precision and accuracy.

This table outlines the essential parameters and typical acceptance criteria for the validation of analytical methods in a research setting.

Future Directions and Emerging Research Avenues for Trans 3hydroxymethylnicotine

Untapped Synthetic Opportunities and Green Chemistry Approaches

The synthesis of trans-3-hydroxymethylnicotine and other nicotine (B1678760) derivatives presents an area ripe for innovation, particularly through the lens of green chemistry. mdpi.com The development of more sustainable and environmentally friendly synthetic protocols is a key objective. mdpi.com This includes the use of recoverable and recyclable catalysts and additives, coupled with the adoption of eco-friendly solvents. mdpi.comresearchgate.net

Current synthetic methods, while effective, often rely on traditional chemical processes. For instance, one approach to creating a key intermediate for nicotine derivatives involves the reduction of a nitro group using Raney nickel, which is then removed by filtration. mdpi.com Another method utilizes sodium borohydride (B1222165) (NaBH3CN) for reduction. mdpi.com While these methods are established, the future points towards minimizing the use of hazardous reagents and solvents. researchgate.net

A promising avenue is the exploration of alternative solvents like Cyrene™, a green solvent that has shown potential as a substitute for more toxic options such as DMF, DMSO, and NMP. researchgate.net However, challenges like solvent polymerization in the presence of certain bases need to be overcome to expand its applicability in the synthesis of nicotinic esters and related compounds. researchgate.net The development of efficient synthetic strategies for nucleophilic aromatic substitutions in such green solvents is a significant step forward. researchgate.net

Future research could focus on biocatalysis, employing enzymes to achieve highly specific and efficient transformations under mild conditions, thereby reducing energy consumption and waste generation. Additionally, flow chemistry presents an opportunity for safer and more scalable production of trans-3-hydroxymethylnicotine and its analogs.

Elucidation of Broader Biological System Interactions

Understanding how trans-3-hydroxymethylnicotine interacts with complex biological systems is crucial for defining its potential applications. uni.lu The initial interaction of any compound with a biological system often involves the adsorption of proteins to its surface, a process that dictates subsequent cellular responses. nih.gov Therefore, a detailed investigation into the protein corona that forms around trans-3-hydroxymethylnicotine is a critical starting point.

Modern analytical techniques, particularly proteomics and mass spectrometry imaging, offer powerful tools to unravel these complex interactions. nih.gov These methods can provide a comprehensive view of the proteins that bind to the compound and how these interactions influence cellular processes like cell growth, differentiation, and extracellular matrix formation. nih.gov

Furthermore, the study of biological context networks can provide a more dynamic and nuanced understanding of the compound's effects. embopress.org Biological interactions are not static; they are highly dependent on the specific cellular environment, including temporal and spatial factors. embopress.org By modeling how trans-3-hydroxymethylnicotine influences these context-specific interaction networks, researchers can gain a more accurate picture of its biological activity. embopress.org This approach moves beyond simple pairwise interactions to reveal more complex relationships, such as how the compound might modulate the interplay between different proteins or signaling pathways. plos.org

Innovative Applications in Chemical Biology and Translational Research

The unique chemical structure of trans-3-hydroxymethylnicotine makes it a valuable tool for chemical biology and a candidate for translational research. Chemical biology often utilizes small molecules to probe and manipulate biological processes. broadinstitute.org Trans-3-hydroxymethylnicotine, as a derivative of the well-studied nicotine molecule, can be used to explore the intricacies of nicotinic acetylcholine (B1216132) receptors (nAChRs) and their role in various physiological and pathological states. tandfonline.comnih.gov

One innovative application is in the development of molecular probes. By attaching fluorescent dyes or other reporter molecules to trans-3-hydroxymethylnicotine, researchers can create tools to visualize and track the distribution and dynamics of nAChRs in living cells and organisms. nih.gov This can provide invaluable insights into the role of these receptors in processes like neurotransmission and addiction.

Interdisciplinary Research Collaborations Focusing on Nicotine Derivatives

The multifaceted nature of research into nicotine and its derivatives necessitates a collaborative, interdisciplinary approach. upenn.edu Progress in this field will be significantly accelerated by bringing together experts from diverse disciplines, including organic chemistry, pharmacology, neuroscience, chemical biology, and clinical medicine. upenn.edu

Institutions like the Center for Interdisciplinary Research on Nicotine Addiction (CIRNA) at the University of Pennsylvania exemplify the power of such collaborations. upenn.edu These centers foster research that spans from the molecular level ("cells") to the societal level, addressing complex issues like nicotine dependence. upenn.edu

Future collaborations focusing on trans-3-hydroxymethylnicotine could explore a wide range of research questions. For example, synthetic chemists could work with pharmacologists to design and synthesize novel derivatives with improved properties, such as enhanced receptor specificity or better metabolic stability. mdpi.com Neuroscientists could then use these compounds to investigate the neural circuits underlying nicotine's effects. nih.gov

Q & A

Q. How can in silico modeling predict the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Employ molecular docking simulations (AutoDock Vina, Schrödinger) using receptor structures from the PDB (e.g., α4β2 nAChR). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (KD, kon/koff). Cross-reference with mutagenesis studies to identify critical residues .

Q. What experimental designs are optimal for assessing the neuropharmacological effects of this compound in preclinical models?

  • Methodological Answer : Follow NIH preclinical guidelines:
  • In vivo : Use randomized, blinded trials in rodents, with endpoints like locomotor activity (open-field test) and cognitive function (Morris water maze). Report group sizes (n ≥ 8), exposure duration, and statistical power calculations .
  • In vitro : Primary neuronal cultures exposed to graded concentrations, with calcium imaging or patch-clamp electrophysiology to measure receptor activation .

Q. How can researchers integrate multi-omics data to elucidate the toxicological profile of this compound?

  • Methodological Answer : Combine transcriptomics (RNA-seq of hepatic tissues), proteomics (LC-MS/MS for CYP enzyme expression), and metabolomics (NMR-based metabolite profiling). Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) for pathway enrichment analysis. Cross-validate findings with histopathological assessments in preclinical models .

Data Integration and Validation

Q. What strategies ensure reproducibility in physicochemical data reporting for this compound?

  • Methodological Answer : Adopt NIST Standard Reference Data protocols for critical parameters:
  • Thermodynamic properties : Report Tboil, melting point, and enthalpy of vaporization with uncertainty intervals (e.g., ±0.5 K).
  • Spectral data : Deposit raw NMR/IR spectra in public repositories (e.g., PubChem, ChemSpider) with metadata on instrumentation and conditions .

Q. How should researchers design dose-response studies to minimize variability in this compound efficacy assays?

  • Methodological Answer : Use response-surface methodology (RSM) to model non-linear relationships between dosage and effect. Include negative controls (vehicle-only) and positive controls (e.g., nicotine). Apply ANOVA with post-hoc Tukey tests for inter-group comparisons, ensuring p-values are adjusted for multiple comparisons .

Ethical and Reporting Standards

Q. What ethical considerations are critical when publishing preclinical data on this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing housing conditions, euthanasia methods, and IACUC approval. For human cell lines, include IRB approvals and consent documentation. Disclose conflicts of interest and raw data availability per FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.